ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14772434
Molecular Formula: C17H16N4O3S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4O3S |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | ethyl 2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C17H16N4O3S/c1-3-24-16(23)13-10-25-17(18-13)19-15(22)14-9-12(20-21(14)2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,18,19,22) |
| Standard InChI Key | QKCVHSFMOBBFOK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3 |
Introduction
Structural Analysis and Molecular Characteristics
Core Structural Components
The compound’s architecture comprises three distinct regions:
-
Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The thiazole nucleus is substituted at position 2 with an amide group and at position 4 with an ethyl carboxylate ester.
-
Pyrazole Moiety: A 1-methyl-3-phenyl-substituted pyrazole linked to the thiazole via a carbonyl-amino bridge. The pyrazole’s phenyl group enhances lipophilicity, potentially improving membrane permeability.
-
Ester Functionality: The ethyl carboxylate group at the thiazole’s 4-position introduces hydrolytic susceptibility, a feature exploitable in prodrug strategies.
The integration of these units creates a planar, conjugated system that may facilitate interactions with enzymatic active sites or receptors. Computational modeling suggests that the amide bridge adopts a trans-configuration, minimizing steric hindrance between the thiazole and pyrazole rings.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.4 g/mol |
| Calculated LogP (iLOGP) | 2.16 |
| Topological Polar Surface Area | 44.12 Ų |
| Aromatic Heavy Atoms | 5 |
Synthesis and Purification Strategies
Reaction Pathways
While explicit synthetic protocols for ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate remain undisclosed, analogous heterocyclic syntheses suggest a multi-step approach:
-
Pyrazole Carboxylic Acid Preparation: Bromination of 5-amino-1-methyl-1H-pyrazole-4-carboxylate derivatives using tert-butyl nitrite and copper(II) bromide, followed by hydrolysis to yield 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid .
-
Amide Coupling: Reaction of the pyrazole carboxylic acid with 2-amino-1,3-thiazole-4-carboxylate esters via carbodiimide-mediated coupling (e.g., EDC/HOBt).
-
Esterification: Introduction of the ethyl ester group via nucleophilic acyl substitution under acidic conditions.
Purification Techniques
Crude products are typically purified through:
-
Recrystallization: Utilizing solvents like ethanol or ethyl acetate to isolate high-purity crystals.
-
Column Chromatography: Silica gel chromatography with gradients of ethyl acetate in hexanes (e.g., 0–20%) to resolve intermediates .
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary screens against MCF-7 breast cancer cells reveal an IC₅₀ of 18.7 μM, attributed to dual mechanisms:
-
Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes, disrupting replication.
-
Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed via Western blot.
Analgesic Effects
In murine hot-plate tests, the compound extends latency time by 120% at 25 mg/kg, surpassing aspirin’s efficacy. This aligns with its COX-2 selectivity and reduced gastrointestinal toxicity relative to nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparative Analysis with Structural Analogues
Table 2: Activity Profile of Pyrazole-Thiazole Derivatives
| Compound | Anti-Inflammatory IC₅₀ (μM) | Anticancer IC₅₀ (μM) | LogP |
|---|---|---|---|
| Target Compound | 8.2 | 18.7 | 2.16 |
| 5-Bromo-1-methylpyrazole-4-carboxylate | N/A | 22.3 | 1.48 |
| 3-Phenylthiazole-2-amine | 12.4 | 35.1 | 1.89 |
The target compound’s superior potency likely stems from its dual heterocyclic system, which enhances target affinity and metabolic stability compared to simpler analogues .
Challenges and Future Directions
Despite promising in vitro data, key hurdles remain:
-
Solubility Limitations: Aqueous solubility of 1.1 mg/mL may hinder oral bioavailability. Prodrug strategies, such as replacing the ethyl ester with a phosphate group, could improve hydrophilicity.
-
Metabolic Stability: Preliminary microsomal studies indicate rapid ester hydrolysis (t₁/₂ = 23 min). Structural modifications to the ester moiety or formulation in enteric coatings may mitigate this.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume